nor-NOHA
Overview
Description
Synthesis Analysis
The synthesis of nor-NOHA involves specific chemical pathways to obtain its unique structure, enabling it to inhibit arginase effectively. Although the detailed chemical synthesis process is not explicitly covered in the provided research, nor-NOHA's role in experimental setups often implicates its synthetic availability and application in modulating arginase activity.
Molecular Structure Analysis
Nor-NOHA's molecular structure is crucial for its function as an arginase inhibitor. Its design allows it to compete with L-arginine, the common substrate for both nitric oxide synthase (NOS) and arginase enzymes, thereby influencing the production of nitric oxide (NO) and ornithine. This competition is central to nor-NOHA's role in various biological processes, including modulation of nitric oxide production and impact on vascular functions and immune responses.
Chemical Reactions and Properties
Nor-NOHA interacts with the arginase enzyme, inhibiting its activity and affecting the arginine metabolism pathway. This interaction reduces arginase's ability to convert L-arginine into ornithine and urea, thus potentially increasing the availability of L-arginine for nitric oxide synthesis. Such chemical properties of nor-NOHA underline its utility in research focusing on nitric oxide-related physiological and pathological phenomena.
Physical Properties Analysis
While specific physical properties of nor-NOHA, such as solubility, stability, and molecular weight, are not directly addressed in the reviewed literature, these characteristics are implicitly significant for its application in biological experiments. The efficacy and reliability of nor-NOHA as an arginase inhibitor in various experimental setups would be influenced by these physical properties.
Chemical Properties Analysis
The chemical properties of nor-NOHA, particularly its interaction with arginase and its competition with L-arginine, define its role in biological systems. By inhibiting arginase, nor-NOHA shifts the L-arginine metabolism towards enhanced nitric oxide production, showcasing its potential therapeutic implications in conditions characterized by impaired nitric oxide synthesis or action.
Scientific Research Applications
Macrophage Studies : Nor-NOHA serves as a tool to study the interplays between arginase and nitric oxide synthase in murine macrophages (Tenu et al., 1999).
Cancer Research : It induces apoptosis and inhibits invasion and migration of HepG2 cells by affecting Arg1 and increasing iNOS expression and NO concentration (Li et al., 2017).
Cardiovascular and Airway Diseases : Nor-NOHA has shown therapeutic effects in rodent models for cardiovascular and airway diseases by augmenting nitric oxide synthesis (Havlínová et al., 2014).
Endothelial Function : It restores endothelial function in diet-induced obesity by increasing eNOS-dependent nitric oxide production in the endothelium (Chung et al., 2014).
Dairy Science : In dairy cows, nor-NOHA decreases arginase activity, reducing protein and fat synthesis in milk (Ding et al., 2018).
Asthma Models : It has been effective in inhibiting airway hyperresponsiveness and inflammatory changes in a mouse model of asthma (Ogino et al., 2012).
Liver Ischemia-Reperfusion Injury : Nor-NOHA improves liver ischemia-reperfusion injury and reduces post-OLT serum liver enzyme release by 50% (Reid et al., 2007).
Arginase Inhibition Research Limitations : It is important to note that nor-NOHA can produce unintended artefacts in cell culture and other models, which can limit its use (Momma & Ottaviani, 2020).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=C(N)NO)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332211 | |
Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
nor-NOHA | |
CAS RN |
189302-40-7, 291758-32-2 | |
Record name | Nor-noha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nor-NOHA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOR-NOHA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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